molecular formula C11H12FN3 B1372684 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 1153040-55-1

1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B1372684
CAS No.: 1153040-55-1
M. Wt: 205.23 g/mol
InChI Key: BCCPNLJBTZZTET-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group and two methyl groups

Scientific Research Applications

1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. The safety data sheet for a related compound, (2-Fluorophenyl)piperazine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

    1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazole: Similar structure but lacks the amine group.

    1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-ol: Contains a hydroxyl group instead of an amine.

    1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-thiol: Contains a thiol group instead of an amine.

Uniqueness: 1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine is unique due to the presence of both the fluorophenyl and amine groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-7-11(13)8(2)15(14-7)10-6-4-3-5-9(10)12/h3-6H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCPNLJBTZZTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2F)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine
Reactant of Route 2
1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine
Reactant of Route 3
1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine
Reactant of Route 4
1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine
Reactant of Route 5
1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine
Reactant of Route 6
1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine

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